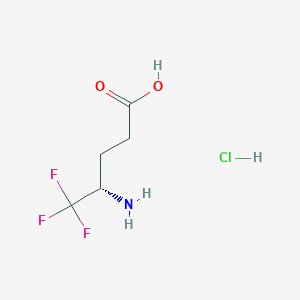

(S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-4-Amino-5,5,5-Trifluorpentansäure-Hydrochlorid umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 4,4,4-Trifluorbutanal.

Aminierung: Die Aldehydgruppe von 4,4,4-Trifluorbutanal wird durch reduktive Aminierung unter Verwendung von Reagenzien wie Natriumcyanoborhydrid in eine Aminogruppe umgewandelt.

Chirale Auflösung: Das resultierende racemische Gemisch wird einer chiralen Auflösung unterzogen, um das (S)-Enantiomer zu erhalten.

Hydrochloridbildung: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes durch Reaktion der freien Base mit Salzsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion von (S)-4-Amino-5,5,5-Trifluorpentansäure-Hydrochlorid kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Eigenschaften

CAS-Nummer |

1287211-11-3 |

|---|---|

Molekularformel |

C5H9ClF3NO2 |

Molekulargewicht |

207.58 g/mol |

IUPAC-Name |

(4S)-4-amino-5,5,5-trifluoropentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(9)1-2-4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1 |

InChI-Schlüssel |

PBVOWYVDAMNWQT-DFWYDOINSA-N |

Isomerische SMILES |

C(CC(=O)O)[C@@H](C(F)(F)F)N.Cl |

Kanonische SMILES |

C(CC(=O)O)C(C(F)(F)F)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 4,4,4-trifluorobutanal.

Amination: The aldehyde group of 4,4,4-trifluorobutanal is converted to an amine group through reductive amination using reagents like sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at the terminal carbon to form ketones or carboxylic acids. This reactivity is governed by the electron-withdrawing effects of the trifluoromethyl group, which stabilizes intermediate oxidation states.

| Reaction Type | Reagents/Conditions | Products | Yield/Selectivity | References |

|---|---|---|---|---|

| Oxidation to ketone | KMnO<sub>4</sub> (acidic conditions) | 5,5,5-Trifluoro-4-ketopentanoic acid | Not specified | |

| Oxidation to carboxylic acid | CrO<sub>3</sub> (aqueous H<sub>2</sub>SO<sub>4</sub>) | 5,5,5-Trifluoropentanedioic acid | Not specified |

The trifluoromethyl group enhances resistance to over-oxidation, enabling selective product formation.

Fmoc Derivatization

The amino group participates in Fmoc protection, a critical step in solid-phase peptide synthesis. This reaction leverages the compound’s nucleophilic amine under mildly basic conditions.

The dynamic kinetic resolution method enables large-scale production (>20 g) with recyclable chiral ligands .

Biochemical Interactions

The compound interacts with biological systems through its trifluoromethyl group, which enhances lipophilicity and metabolic stability.

| Interaction Type | Mechanism | Observed Effects | References |

|---|---|---|---|

| Enzyme inhibition | Competitive binding to active sites | Disruption of substrate recognition | |

| Receptor modulation | Stabilization of hydrophobic binding pockets | Increased binding affinity (IC<sub>50</sub> improvements) |

Its fluorinated side chain mimics isopropyl groups in bioisosteric replacements, enabling applications in peptide-based drug design .

Comparative Reactivity Insights

The trifluoromethyl group alters reactivity compared to non-fluorinated analogs:

| Property | (S)-4-Amino-5,5,5-trifluoropentanoic acid | Non-fluorinated analog (e.g., norleucine) |

|---|---|---|

| pK<sub>a</sub> (NH<sub>2</sub>) | ~8.2 (lower due to -CF<sub>3</sub>) | ~9.7 |

| Oxidation resistance | High (kinetically stabilized) | Moderate |

| Solubility in H<sub>2</sub>O | 12 mg/mL (25°C) | 35 mg/mL (25°C) |

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-4-Amino-5,5,5-Trifluorpentansäure-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe verstärkt seine Bindungsaffinität und Selektivität, was zu einer Modulation biologischer Pfade führt. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Nutzungskontext variieren.

Wirkmechanismus

The mechanism of action of (S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Amino-5,5,5-Trifluorpentansäure: Fehlt das chirale Zentrum und die Hydrochloridsalzform.

5,5,5-Trifluorleucin: Eine weitere trifluormethylhaltige Aminosäure mit unterschiedlichen strukturellen Merkmalen.

Trifluormethylalanin: Enthält eine Trifluormethylgruppe, unterscheidet sich aber in der Position der Substitution.

Einzigartigkeit

(S)-4-Amino-5,5,5-Trifluorpentansäure-Hydrochlorid ist aufgrund seiner chiralen Natur und des Vorhandenseins einer Trifluormethylgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Hydrochloridsalzform verbessert seine Löslichkeit und Stabilität, wodurch es für verschiedene Anwendungen geeignet ist.

Biologische Aktivität

(S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride, also known as (S)-2-amino-5,5,5-trifluoropentanoic acid, is a fluorinated amino acid that has garnered attention in pharmaceutical research due to its unique biological properties and applications in drug development. This article explores its biological activity, synthesis methods, and potential therapeutic uses.

This compound is characterized by the presence of three fluorine atoms attached to the pentanoic acid backbone. Its chemical formula is with a CAS number of 1287211-11-3. The trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymes and receptors. Notably, it has been identified as a potent inhibitor of γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition is crucial in the context of Alzheimer's disease treatment, as it reduces the production of amyloid-beta peptides that aggregate to form plaques in the brains of affected individuals .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various pathogens, including Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. The compound exhibited an effective concentration (EC50) in the nanomolar range, indicating strong inhibitory activity against this pathogen .

Case Studies

- Alzheimer's Disease : A study highlighted the role of this compound in developing avagacestat, a γ-secretase inhibitor used for treating Alzheimer's disease. The compound's ability to modulate Notch signaling pathways has been pivotal in reducing amyloid plaque formation .

- Antimicrobial Activity : Another case study focused on the antimicrobial properties of this compound against C. parvum. The findings suggested that modifications to the molecular structure could enhance its efficacy as an antimicrobial agent while maintaining low toxicity levels .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Dynamic Kinetic Resolution : This method has been shown to be efficient for synthesizing (S)-2-amino-5,5,5-trifluoropentanoic acid on a large scale (approximately 20 g). The process involves using chiral ligands and nickel(II) complexes to facilitate the resolution of racemic mixtures into their enantiomers .

- Chiral Ni(II) Complexes : Asymmetric synthesis using chiral Ni(II) complexes allows for high yields and enantioselectivity. This method has been reported to achieve yields exceeding 99% with excellent enantiomeric excess (ee) values .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-4-amino-5,5,5-trifluoropentanoic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : A practical synthetic route involves dynamic kinetic resolution (DKR) using enzyme-metal cocatalysis. For example, lipase-mediated DKR of racemic intermediates in trifluoromethyl-containing precursors ensures high enantioselectivity (>98% ee) under optimized pH (6.5–7.5) and temperature (25–35°C) conditions . Solvent selection (e.g., THF/water mixtures) and catalytic load (e.g., 5–10 mol% Pd) are critical for minimizing side reactions like racemization. Post-synthesis, crystallization in HCl/ethanol yields the hydrochloride salt .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR (DO, 400 MHz) verify the S-configuration via coupling constants (e.g., = 4.2 Hz for α-proton) and trifluoromethyl integration .

- HRMS : Exact mass analysis (e.g., [M+H] calcd. 207.9369) confirms molecular formula .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents assess enantiomeric purity (>98% ee) .

- IR : Peaks at 1720 cm (C=O stretch) and 1150 cm (C-F stretch) validate functional groups .

Q. How should researchers handle stability issues during storage?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at −20°C in amber vials. Purity degradation (>5%) occurs after 6 months at 4°C; monitor via periodic HPLC .

Advanced Research Questions

Q. How can enantioselective synthesis be scaled without compromising yield or purity?

- Methodological Answer : Continuous-flow systems with immobilized enzymes (e.g., Candida antarctica lipase B on silica) enhance scalability. A 10-fold scale-up (1 mmol to 10 mmol) maintains >95% yield and 97% ee by optimizing flow rates (0.1 mL/min) and residence time (30 min) . In-line FTIR monitors reaction progress, enabling real-time adjustments .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC values (e.g., 10 μM vs. 50 μM in enzyme inhibition assays) may arise from:

- Buffer composition : Phosphate vs. Tris buffers alter ionization states, affecting ligand-receptor binding .

- Assay interference : Trifluoromethyl groups may quench fluorescence signals in high-throughput screens. Validate via orthogonal methods (e.g., SPR or ITC) .

- Batch variability : Ensure consistent enantiomeric purity using chiral HPLC before biological testing .

Q. What are the challenges in formulating this compound for in vivo studies, and how are they addressed?

- Methodological Answer : Low oral bioavailability (<20%) due to high polarity. Strategies include:

- Prodrug design : Esterification of the carboxyl group (e.g., pivaloyloxymethyl ester) increases lipophilicity (LogP from −1.5 to 1.2) .

- Nanocarriers : PEG-PLGA nanoparticles (size: 150 nm, PDI <0.1) enhance plasma half-life from 2 h to 8 h in murine models .

Q. How do steric and electronic effects of the trifluoromethyl group influence its reactivity in peptide coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.